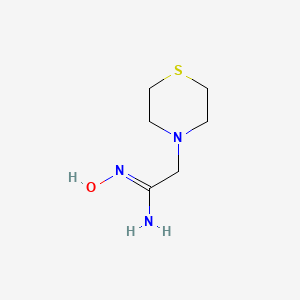

N'-Hydroxy-2-thiomorpholinoacetimidamide

Description

The N-Hydroxy Amidine Moiety

N-hydroxy amidines, also known as amidoximes, are a class of organic compounds that have attracted considerable attention in medicinal chemistry. A primary reason for this is their role as effective prodrugs for amidines. nih.gov Amidines are often highly basic and, as a result, are typically protonated at physiological pH, which can limit their oral bioavailability. The N-hydroxylated derivatives are less basic, allowing for improved absorption, and can be reduced in the body to the active amidine form. nih.gov This prodrug strategy has been successfully applied to enhance the pharmacokinetic profiles of various drug candidates. nih.gov Beyond their use as prodrugs, N-hydroxy amidines themselves can exhibit significant biological activity. For instance, they are known to act as inhibitors of indoleamine 2,3-dioxygenase 1 (IDO1), an important target in cancer immunotherapy. nih.govacs.org The N-hydroxyamidine functional group can chelate the heme iron within the active site of the IDO1 enzyme, leading to its inhibition. acs.org

The Thiomorpholine (B91149) Scaffold

The thiomorpholine ring is a saturated six-membered heterocycle containing both a sulfur and a nitrogen atom. It is considered a "privileged scaffold" in medicinal chemistry due to its presence in a wide array of biologically active compounds. jchemrev.comresearchgate.net The inclusion of a thiomorpholine moiety can favorably influence a molecule's physicochemical properties, such as its solubility and lipophilicity, which in turn can enhance its pharmacokinetic and pharmacodynamic characteristics. researchgate.net Thiomorpholine derivatives have been reported to exhibit a broad spectrum of biological activities, including antioxidant, hypolipidemic, anticancer, and anti-inflammatory properties. nih.govjchemrev.comresearchgate.net The versatility of the thiomorpholine ring allows for substitutions at the nitrogen atom, providing a convenient handle for the introduction of various functional groups and the modulation of biological activity. jchemrev.com

Table 1: Key Physicochemical Properties of N'-Hydroxy-2-thiomorpholinoacetimidamide

| Property | Value |

| Molecular Formula | C6H13N3OS |

| Molecular Weight | 175.25 g/mol |

| Topological Polar Surface Area | 87.2 Ų |

| Hydrogen Bond Donors | 2 |

| Hydrogen Bond Acceptors | 4 |

| XLogP3 | -0.1 |

Note: These values are computationally derived and provide an estimation of the compound's properties.

Structure

3D Structure

Propriétés

IUPAC Name |

N'-hydroxy-2-thiomorpholin-4-ylethanimidamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13N3OS/c7-6(8-10)5-9-1-3-11-4-2-9/h10H,1-5H2,(H2,7,8) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFBBGROSVHNQRQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCCN1CC(=NO)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CSCCN1C/C(=N/O)/N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Rationale for Academic Inquiry into N Hydroxy 2 Thiomorpholinoacetimidamide

The academic interest in N'-Hydroxy-2-thiomorpholinoacetimidamide stems from the logical combination of its two key structural features. The rationale for its investigation can be broken down into several key points:

Synergistic or Novel Biological Activities: The conjugation of a thiomorpholine (B91149) scaffold, known for its diverse bioactivities, with an N-hydroxy amidine group, a recognized pharmacophore and prodrug moiety, presents the possibility of synergistic effects or entirely new biological activities. Researchers are interested in exploring whether this specific combination can lead to compounds with enhanced potency or novel mechanisms of action.

Improved Drug-like Properties: The thiomorpholine ring is known to impart favorable pharmacokinetic properties. researchgate.net By incorporating this scaffold, researchers hypothesize that the resulting molecule, this compound, may possess improved solubility, metabolic stability, and bioavailability compared to related compounds lacking this feature.

Exploration of Structure-Activity Relationships (SAR): The synthesis and study of this compound and its analogues can provide valuable insights into the structure-activity relationships of both thiomorpholine and N-hydroxy amidine-containing compounds. This can help in the rational design of more potent and selective therapeutic agents in the future.

Potential as a Prodrug: Given the well-established role of N-hydroxy amidines as prodrugs for amidines, nih.gov this compound is a prime candidate for investigation as a prodrug of the corresponding 2-thiomorpholinoacetimidamide. This could be a viable strategy to enhance the delivery and efficacy of the parent amidine.

Overview of Key Research Avenues for N Hydroxy 2 Thiomorpholinoacetimidamide

Pioneering Synthetic Routes for this compound

Amidoxime (B1450833) Formation Pathways

The conversion of a nitrile to an amidoxime is a well-established transformation in organic synthesis. The most prevalent method involves the reaction of a nitrile with hydroxylamine. nih.gov This nucleophilic addition of hydroxylamine to the carbon-nitrogen triple bond of the nitrile affords the corresponding amidoxime.

A proposed synthetic pathway to this compound begins with the synthesis of the precursor, 2-thiomorpholinoacetonitrile. This can be achieved through the nucleophilic substitution of a haloacetonitrile, such as chloroacetonitrile, with thiomorpholine. The secondary amine of the thiomorpholine ring acts as a nucleophile, displacing the chloride to form the C-N bond.

Once 2-thiomorpholinoacetonitrile is obtained, it can be converted to this compound by treatment with hydroxylamine. Several variations of this reaction exist to optimize yield and reaction conditions. A common method involves the use of hydroxylamine hydrochloride in the presence of a base, such as sodium carbonate or triethylamine (B128534), in a suitable solvent like ethanol. nih.gov The base is necessary to liberate the free hydroxylamine from its hydrochloride salt.

Alternatively, an aqueous solution of hydroxylamine can be employed, which often simplifies the work-up procedure as a separate base may not be required. nih.gov The reaction conditions, including temperature and reaction time, can be adjusted to maximize the yield of the desired amidoxime.

The following table summarizes common conditions for amidoxime formation from nitriles:

| Reagents | Base | Solvent | Temperature | Reaction Time | Yield |

| Hydroxylamine hydrochloride | Sodium Carbonate | Ethanol/Water | Reflux | 3 h | Good |

| Hydroxylamine hydrochloride | Triethylamine | Water | Room Temperature | 6 h | Good |

| Aqueous Hydroxylamine | None | Water | Varies | Varies | Good |

Thiomorpholine Ring Integration Strategies

The thiomorpholine moiety is a key structural feature, and its synthesis can be accomplished through various routes. These methods can be employed to either synthesize thiomorpholine itself, which is then used as a starting material as described above, or to construct the thiomorpholine ring as part of a more complex intermediate.

One classical approach to thiomorpholine synthesis involves the reaction of diethanolamine (B148213) with a sulfur source, such as sodium sulfide (B99878). This method involves the conversion of the hydroxyl groups of diethanolamine into leaving groups, followed by cyclization with the sulfide nucleophile. google.com

Another strategy involves the reduction of a thiomorpholin-3-one (B1266464) intermediate. This precursor can be synthesized from ethyl mercaptoacetate (B1236969) and aziridine. Subsequent reduction of the cyclic thioamide with a reducing agent like lithium aluminum hydride (LiAlH4) yields the saturated thiomorpholine ring.

A more recent and efficient method utilizes a telescoped photochemical thiol-ene reaction followed by a cyclization sequence. In this approach, cysteamine (B1669678) hydrochloride reacts with vinyl chloride in a continuous flow process to generate a half-mustard intermediate, which is then cyclized in the presence of a base to afford thiomorpholine. nih.govacs.org

The choice of synthetic route for the thiomorpholine ring can be influenced by the availability of starting materials, desired scale of the reaction, and the need for specific substitutions on the ring.

Advanced Synthetic Transformations and Catalytic Considerations

To access a wider range of this compound analogues with specific chemical, regional, or stereochemical properties, more advanced synthetic transformations and catalytic methods are employed.

Chemo-, Regio-, and Stereoselective Synthesis of this compound Analogues

The synthesis of analogues of this compound with controlled selectivity is crucial for structure-activity relationship studies. This can be achieved by introducing substituents on the thiomorpholine ring.

Regioselectivity in the functionalization of the thiomorpholine ring can be directed by the choice of synthetic strategy. For instance, starting with a pre-functionalized amino alcohol or cysteine derivative can allow for the controlled placement of substituents at specific positions of the heterocyclic ring before its formation.

Stereoselective synthesis of chiral 2-substituted thiomorpholines can be achieved through methods such as asymmetric hydrogenation of 2-substituted dehydrothiomorpholines. This approach utilizes chiral catalysts, for example, a rhodium complex with a chiral bisphosphine ligand, to achieve high enantioselectivity in the reduction of the double bond, thereby establishing a stereocenter at the 2-position of the thiomorpholine ring. While not directly applied to the parent compound, this methodology offers a pathway to chiral analogues.

The following table provides an overview of stereoselective methods applicable to the synthesis of substituted thiomorpholine rings:

| Method | Substrate | Catalyst/Reagent | Selectivity |

| Asymmetric Hydrogenation | 2-Substituted Dehydrothiomorpholine | Chiral Rhodium-Bisphosphine Complex | High Enantioselectivity |

| Diastereoselective Cyclization | Chiral Amino Alcohol Precursor | Various | High Diastereoselectivity |

Green Chemistry Approaches in the Synthesis of this compound

Incorporating principles of green chemistry into the synthesis of this compound can reduce the environmental impact of the process. This can be achieved by optimizing reaction conditions and choosing more environmentally benign reagents and solvents.

For the amidoxime formation step, a notable green approach is the use of water as a solvent. The reaction of a nitrile with hydroxylamine hydrochloride and a base like triethylamine in water at room temperature has been shown to be an efficient and environmentally friendly method. tandfonline.com This avoids the use of volatile organic solvents and often simplifies the product isolation. Furthermore, solvent-free methods using ultrasonic irradiation have been reported for the synthesis of amidoximes, offering advantages in terms of reduced reaction times and energy consumption. nih.gov

In the synthesis of the thiomorpholine ring, the use of continuous flow photochemistry for the thiol-ene reaction of cysteamine and vinyl chloride represents a significant advancement in green chemistry. acs.org This method allows for precise control over reaction parameters, minimizes waste, and enhances safety, particularly when handling hazardous reagents.

Solid-Phase Synthesis Techniques and Their Application to this compound

Solid-phase synthesis offers a powerful platform for the preparation of libraries of compounds for high-throughput screening. This technique can be adapted for the synthesis of this compound and its analogues.

A plausible solid-phase strategy would involve the immobilization of a suitable precursor onto a solid support (resin). For instance, a resin-bound nitrile could serve as the starting point. This resin-bound nitrile can then be treated with hydroxylamine to form the corresponding polymer-bound amidoxime. researchgate.net

Alternatively, a thiomorpholine scaffold could be attached to the solid support. Subsequent alkylation with a haloacetonitrile would yield the resin-bound 2-thiomorpholinoacetonitrile. The final conversion to the amidoxime would then be performed on the solid support.

The key advantage of this approach is the ability to perform reactions in excess to drive them to completion, with purification simplified to washing the resin to remove excess reagents and by-products. The final product can then be cleaved from the resin. This methodology is particularly well-suited for the generation of a library of analogues by using a variety of substituted thiomorpholines or functionalized acetonitriles in a parallel synthesis format.

The following table outlines a potential solid-phase synthesis approach:

| Step | Reaction | Reagents | Key Feature |

| 1 | Immobilization | Resin + Linker + Nitrile Precursor | Anchoring to solid support |

| 2 | Amidoxime Formation | Hydroxylamine | Reaction on solid phase |

| 3 | Cleavage | Cleavage Cocktail (e.g., TFA) | Release of the final product |

This approach, starting from a resin-bound nitrile and converting it to the amidoxime, has been successfully employed in the synthesis of amidine libraries, demonstrating its feasibility for the production of related compounds like this compound. researchgate.net

Scale-Up Considerations and Process Optimization for this compound Production

The successful transition from laboratory-scale synthesis to industrial production of this compound hinges on careful consideration of various scale-up factors and the implementation of rigorous process optimization strategies. This involves a multi-faceted approach encompassing the synthesis of key starting materials, the control of reaction parameters, and the implementation of advanced process analytical technologies.

A critical aspect of the scale-up strategy is the efficient and cost-effective production of the thiomorpholine precursor. Several industrial methods for thiomorpholine synthesis have been reported, including a process involving the reaction of diethanolamine with a sulfur source. google.com A notable advancement in this area is the development of a continuous flow process, which offers significant advantages for large-scale production, such as improved heat and mass transfer, enhanced safety, and higher throughput. acs.orgacs.orgresearchgate.net This continuous flow methodology, which can be a two-step telescoped process, has been demonstrated to be robust and efficient. acs.org

The subsequent N-alkylation of thiomorpholine with chloroacetonitrile to form the key intermediate, 2-thiomorpholinoacetonitrile, presents its own set of challenges in a large-scale setting. The reaction is a nucleophilic substitution, and its efficiency can be influenced by various factors. researchgate.net Process optimization for this step would likely involve a Design of Experiments (DoE) approach to systematically investigate the impact of parameters such as solvent, temperature, reaction time, and the stoichiometry of reactants and bases on the yield and purity of the product.

The final step, the conversion of the nitrile intermediate to the N'-hydroxyacetimidamide, is a crucial transformation. General methods for the synthesis of amidoximes from nitriles are well-established and often involve the reaction with hydroxylamine. nih.govresearchgate.netrsc.orgnih.gov However, scaling up this reaction requires careful control to minimize the formation of by-products, such as amides, which can arise from the attack of the oxygen atom of hydroxylamine on the nitrile carbon. mdpi.com The choice of solvent, temperature, and pH are critical parameters that need to be optimized to favor the desired N-hydroxyamidine product. A patent for the manufacture of high-purity amidoximes from hydroxylamine and nitriles suggests that the reaction can be carried out in an aqueous solution at ambient temperature, which could offer a greener and more cost-effective industrial process. google.com

To ensure consistent product quality and process efficiency at an industrial scale, the implementation of Process Analytical Technology (PAT) is highly recommended. nih.govlongdom.orgeuropeanpharmaceuticalreview.comjrtdd.comnih.gov PAT tools can be employed for real-time monitoring and control of critical process parameters (CPPs) and critical quality attributes (CQAs). For instance, in-situ spectroscopic techniques could be used to monitor the progress of each reaction step, ensuring completion and detecting any deviations from the desired reaction pathway.

Table 1: Key Considerations for Scale-Up and Process Optimization

| Process Stage | Key Parameters for Optimization | Potential Challenges | Process Analytical Technology (PAT) Applications |

| Thiomorpholine Synthesis | Catalyst selection, reaction temperature, pressure, flow rate (for continuous process), purification method. | Handling of potentially hazardous reagents, by-product formation, energy consumption. | In-line monitoring of reactant conversion and product formation using spectroscopic methods (e.g., FTIR, Raman). |

| 2-thiomorpholinoacetonitrile Synthesis | Solvent polarity, base strength and concentration, temperature control, addition rate of reagents, work-up and purification procedures. | Exothermic reaction, potential for side reactions (e.g., over-alkylation), isolation of the polar product. | Real-time tracking of reaction kinetics and impurity profiles using chromatography (e.g., HPLC) or spectroscopy. |

| This compound Synthesis | pH of the reaction medium, hydroxylamine concentration, temperature, reaction time, method of product isolation and purification. | Formation of amide by-products, stability of the N-hydroxyamidine product, purification of a potentially polar and water-soluble compound. | On-line monitoring of nitrile conversion and amidoxime formation, control of pH and temperature through automated systems. |

Table 2: Research Findings on Precursor Synthesis

| Precursor | Synthetic Method | Key Findings for Scale-Up | Reference |

| Thiomorpholine | Continuous flow photochemical thiol–ene/cyclization | Robust process demonstrated for several hours, suitable for large-scale production. | acs.orgacs.orgresearchgate.net |

| Thiomorpholine | Reaction of diethanol amine with a sulfur source | An established industrial method, suitable for bulk production. | google.com |

| 2-chloroacetonitrile | Dehydration of chloroacetamide | A practical synthesis method that can be performed on a large scale. | wikipedia.org |

| 2-chloroacetonitrile | Reaction of a 2-hydroxyacetonitrile with thionyl chloride | A process that can lead to high yields without significant slurry build-up, making it suitable for industrial application. | google.com |

Elucidation of Reaction Mechanisms in the Synthesis of this compound

The synthesis of this compound can be conceptualized as a two-step process. The first step involves the formation of a C-N bond through the nucleophilic action of thiomorpholine, and the second step is the construction of the N'-hydroxyacetimidamide group from a nitrile precursor.

The initial step in the synthesis involves the nucleophilic substitution reaction between thiomorpholine and an appropriate electrophile, such as 2-chloroacetonitrile. Thiomorpholine, a secondary amine, acts as the nucleophile. wikipedia.org The nitrogen atom of the thiomorpholine ring possesses a lone pair of electrons, making it nucleophilic. mdpi.com

The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. The nitrogen atom of thiomorpholine directly attacks the electrophilic carbon atom of 2-chloroacetonitrile, which is bonded to the electron-withdrawing chlorine atom. This concerted step involves the simultaneous formation of the C-N bond and the cleavage of the C-Cl bond. The transition state features a partially formed C-N bond and a partially broken C-Cl bond. The result of this nucleophilic attack is the formation of 2-thiomorpholinoacetonitrile and a chloride ion.

The second step in the synthesis is the conversion of the nitrile group in 2-thiomorpholinoacetonitrile to the N'-hydroxyacetimidamide functionality. This is typically achieved through the reaction of the nitrile with hydroxylamine. nih.govrsc.org The reaction is a nucleophilic addition to the carbon-nitrogen triple bond of the nitrile. ucalgary.cachemistrysteps.comlibretexts.orgopenstax.org

The mechanism commences with the nucleophilic attack of the nitrogen atom of hydroxylamine on the electrophilic carbon atom of the nitrile group. This addition is often facilitated by a base, which deprotonates hydroxylamine to increase its nucleophilicity, or by an acid, which protonates the nitrile nitrogen to increase the electrophilicity of the carbon. chemistrysteps.com The initial addition product is an imine, which then undergoes tautomerization to form the more stable amidoxime structure. libretexts.org

Amidoximes are versatile intermediates that can undergo further reactions, including cyclization. researchgate.net For instance, in the presence of appropriate reagents, the amidoxime functionality can cyclize to form various heterocyclic systems, such as 1,2,4-oxadiazoles. This can occur through reaction with acylating agents to form an O-acyl amidoxime, which then undergoes intramolecular cyclization with the elimination of water. researchgate.net

Kinetic Studies of this compound Formation and Derivatization

The rate of formation of this compound is dependent on several factors, including the concentrations of the reactants, temperature, and the presence of catalysts. Kinetic studies of the two key synthetic steps would reveal important information about the reaction mechanism and allow for the optimization of reaction conditions.

For the initial SN2 reaction, the rate law is expected to be second order, being first order in both thiomorpholine and 2-chloroacetonitrile. The rate constant would be influenced by the solvent polarity and the temperature, with higher temperatures generally leading to a faster reaction rate.

The subsequent formation of the amidoxime from the nitrile and hydroxylamine is also a multi-step process with a complex rate dependency. The rate is influenced by the pH of the reaction medium, as this affects the concentration of the active nucleophile (hydroxylamine) and the activation of the nitrile group. rsc.org

Below are illustrative tables representing plausible kinetic data for the synthesis of this compound.

Table 1: Hypothetical Kinetic Data for the Formation of 2-thiomorpholinoacetonitrile

| Experiment | [Thiomorpholine] (mol/L) | [2-chloroacetonitrile] (mol/L) | Initial Rate (mol/L·s) |

| 1 | 0.1 | 0.1 | 1.2 x 10⁻⁴ |

| 2 | 0.2 | 0.1 | 2.4 x 10⁻⁴ |

| 3 | 0.1 | 0.2 | 2.4 x 10⁻⁴ |

Table 2: Hypothetical Kinetic Data for the Formation of this compound from 2-thiomorpholinoacetonitrile

| Experiment | [2-thiomorpholinoacetonitrile] (mol/L) | [Hydroxylamine] (mol/L) | pH | Initial Rate (mol/L·s) |

| 1 | 0.1 | 0.2 | 9 | 3.5 x 10⁻⁵ |

| 2 | 0.2 | 0.2 | 9 | 7.0 x 10⁻⁵ |

| 3 | 0.1 | 0.4 | 9 | 7.1 x 10⁻⁵ |

| 4 | 0.1 | 0.2 | 10 | 5.2 x 10⁻⁵ |

Protonation State Influence on this compound Reactivity

The reactivity of this compound and its precursors is significantly influenced by the pH of the medium, which determines the protonation state of the various functional groups. The molecule contains several basic sites: the thiomorpholine nitrogen, the amino group of the amidoxime, and the imino nitrogen of the amidoxime. The hydroxyl group of the amidoxime is acidic.

The pKa of the amidoxime group can vary, but it is generally in the range that makes its protonation state sensitive to changes in pH around neutral conditions. researchgate.net At low pH, the thiomorpholine nitrogen and the amino group of the amidoxime will be protonated. This protonation deactivates the thiomorpholine as a nucleophile in the first synthetic step. For the second step, protonation of the nitrile nitrogen can activate it towards nucleophilic attack, but excessive acidity will also protonate the hydroxylamine, reducing its nucleophilicity.

In a basic medium, the hydroxylamine is deprotonated, increasing its nucleophilicity and accelerating the reaction with the nitrile. nih.gov The amidoxime product itself can be deprotonated at the hydroxyl group under strongly basic conditions, which can influence its subsequent reactivity, for example, in acylation or alkylation reactions. The protonation state of the final molecule will also affect its ability to act as a ligand for metal ions. acs.org

Role of Catalysis in this compound Chemical Transformations

Catalysis can play a crucial role in enhancing the efficiency of the synthesis of this compound. Both acid and base catalysis can be employed.

In the formation of 2-thiomorpholinoacetonitrile, a base is often used to scavenge the proton from the secondary amine of thiomorpholine after it has reacted, preventing the formation of the unreactive ammonium (B1175870) salt and driving the reaction to completion.

For the formation of the amidoxime, base catalysis is commonly employed to generate the more nucleophilic hydroxylamine anion. nih.gov Alternatively, acid catalysis can be used to activate the nitrile group by protonating the nitrogen atom, making the carbon atom more electrophilic and susceptible to attack by the neutral hydroxylamine molecule. chemistrysteps.com The choice of catalyst depends on the specific substrates and desired reaction conditions.

Furthermore, in derivatization reactions of the final product, such as the cyclization to 1,2,4-oxadiazoles, acid or base catalysis is often essential to promote the intramolecular reaction. rsc.org Metal catalysts have also been shown to be effective in transformations involving amidoximes and related compounds, for instance, in rearrangement reactions. rsc.orgdocumentsdelivered.com

Computational and Theoretical Chemistry Studies of N Hydroxy 2 Thiomorpholinoacetimidamide

Quantum Mechanical (QM) Calculations for Electronic Structure and Reactivity Prediction

Quantum mechanical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by the behavior of its electrons. These methods solve the Schrödinger equation, or approximations of it, to provide detailed information on molecular orbitals, charge distribution, and reactivity.

Density Functional Theory (DFT) is a widely used quantum mechanical method that calculates the electronic structure of many-body systems by focusing on the electron density rather than the complex many-electron wavefunction. It offers a good balance between computational cost and accuracy, making it suitable for studying molecules of pharmaceutical interest.

Theoretical DFT studies on N'-Hydroxy-2-thiomorpholinoacetimidamide would typically be performed using a functional such as B3LYP combined with a basis set like 6-311G(d,p) to optimize the molecular geometry and calculate key electronic properties. mdpi.comnih.gov

Key Ground State Properties Investigated by DFT:

Optimized Geometry: DFT calculations can predict the most stable three-dimensional arrangement of atoms in the molecule, providing bond lengths, bond angles, and dihedral angles.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. The HOMO energy is related to the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The HOMO-LUMO energy gap is an indicator of chemical stability; a smaller gap suggests higher reactivity. researcher.lifeekb.eg

Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution on the molecule's surface. It helps identify electrophilic (electron-poor, positive potential) and nucleophilic (electron-rich, negative potential) sites, which are key to understanding intermolecular interactions. researcher.life

Natural Bond Orbital (NBO) Analysis: NBO analysis examines the delocalization of electron density between filled and empty orbitals, providing insights into intramolecular interactions, such as hyperconjugation and hydrogen bonding. nih.govresearchgate.net

Below is a hypothetical data table summarizing the results of a DFT study on this compound.

| Parameter | Calculated Value | Significance |

| HOMO Energy | -6.5 eV | Indicates electron-donating capability |

| LUMO Energy | -1.2 eV | Indicates electron-accepting capability |

| HOMO-LUMO Gap | 5.3 eV | Suggests moderate chemical reactivity |

| Dipole Moment | 3.2 D | Indicates a polar molecule |

Ab initio methods are quantum chemistry methods that are based on first principles, without the inclusion of empirical parameters. While computationally more demanding than DFT, methods like Møller-Plesset perturbation theory (e.g., MP2) and Coupled Cluster (e.g., CCSD(T)) can provide higher accuracy for certain properties, such as interaction energies and reaction barriers. researchgate.net These methods could be employed to refine the understanding of specific aspects of the electronic structure of this compound, particularly for smaller fragments or to benchmark DFT results.

Molecular Dynamics (MD) Simulations for Conformational Sampling and Dynamics

Molecular dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. nih.gov By solving Newton's equations of motion for a system of interacting particles, MD simulations provide a detailed view of the molecule's conformational landscape and its dynamic behavior in various environments, such as in a solvent. nih.gov

For this compound, MD simulations can reveal:

Conformational Preferences: The molecule's flexibility allows it to adopt various shapes or conformations. MD simulations can explore these different conformations and determine their relative populations.

Solvation Effects: By simulating the molecule in a box of explicit solvent molecules (e.g., water), MD can provide insights into how the solvent influences the molecule's structure and dynamics. nih.gov

Hydrogen Bonding Networks: MD simulations can characterize the formation and breaking of hydrogen bonds between the molecule and solvent, or within the molecule itself.

A typical MD simulation for this compound would involve solvating the molecule in a water box and running the simulation for several nanoseconds to observe its behavior at a given temperature and pressure.

| Simulation Parameter | Typical Value | Purpose |

| Simulation Time | 100 ns | To ensure adequate sampling of conformational space |

| Temperature | 300 K | To simulate physiological conditions |

| Pressure | 1 atm | To simulate standard atmospheric pressure |

| Force Field | AMBER/CHARMM | To define the potential energy of the system |

Prediction of Spectroscopic Parameters via Computational Methods

Computational methods can be used to predict various spectroscopic properties of this compound, which can aid in the interpretation of experimental spectra.

Infrared (IR) Spectroscopy: DFT calculations can predict the vibrational frequencies and intensities of a molecule. mdpi.com These predicted spectra can be compared with experimental IR spectra to confirm the molecular structure and assign vibrational modes to specific functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Quantum mechanical methods can calculate NMR chemical shifts (¹H and ¹³C) and coupling constants. These theoretical values are valuable for assigning peaks in experimental NMR spectra.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) can be used to predict the electronic absorption spectra of molecules, providing information about the wavelengths of maximum absorption and the nature of the electronic transitions involved. mdpi.com

The table below presents hypothetical predicted vibrational frequencies for key functional groups in this compound.

| Functional Group | Predicted Vibrational Frequency (cm⁻¹) | Vibrational Mode |

| O-H | 3600 | Stretching |

| N-H | 3400 | Stretching |

| C=N | 1650 | Stretching |

| C-S | 700 | Stretching |

Computational Analysis of Reaction Pathways and Transition States

Theoretical methods can be employed to investigate the potential chemical reactions involving this compound. By mapping the potential energy surface of a reaction, it is possible to identify the transition state structures and calculate the activation energies. This information is crucial for understanding the reaction mechanisms and predicting the feasibility and kinetics of chemical transformations. DFT is a common method for locating transition states and calculating reaction barriers.

Quantitative Structure-Activity Relationship (QSAR) Modeling at a Theoretical Level

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. jmaterenvironsci.comresearchgate.net At a theoretical level, QSAR models for this compound and its analogs could be developed using descriptors derived from computational chemistry calculations.

These descriptors can be categorized as:

Electronic Descriptors: HOMO/LUMO energies, dipole moment, partial atomic charges.

Steric Descriptors: Molecular volume, surface area, specific conformational parameters.

Thermodynamic Descriptors: Enthalpy of formation, solvation energy.

A hypothetical QSAR model for a series of this compound derivatives might take the form of a multiple linear regression (MLR) equation:

log(1/IC50) = c0 + c1(HOMO) + c2(LogP) + c3*(Molecular Volume)

Where IC50 is a measure of biological activity, and the coefficients c0, c1, c2, c3 are determined by fitting the equation to a training set of compounds with known activities. Such a model could then be used to predict the activity of new, unsynthesized derivatives, thereby guiding the design of more potent compounds. researchgate.net

Chemical Reactivity and Derivatization Strategies for N Hydroxy 2 Thiomorpholinoacetimidamide

Modification of the N'-Hydroxy Group in N'-Hydroxy-2-thiomorpholinoacetimidamide

The N'-hydroxy group is a versatile handle for derivatization, allowing for modifications that can influence the compound's electronic properties, stability, and biological activity.

The oxygen atom of the N'-hydroxy group in this compound is nucleophilic and can readily undergo O-alkylation and O-acylation reactions. These reactions lead to the formation of O-alkyl and O-acyl derivatives, respectively.

O-Alkylation: The O-alkylation of N'-hydroxy groups can be achieved using various alkylating agents, such as alkyl halides or sulfates, typically in the presence of a base to deprotonate the hydroxyl group and enhance its nucleophilicity. The choice of base and reaction conditions can be crucial in directing the selectivity towards O-alkylation over potential N-alkylation of the amidine or thiomorpholine (B91149) nitrogen atoms. Factors such as the hardness or softness of the alkylating agent can also influence the regioselectivity of the reaction nih.gov. For instance, hard alkylating agents like dimethyl sulfate (B86663) tend to favor O-alkylation nih.gov.

O-Acylation: Similarly, O-acylation can be accomplished using acylating agents like acyl chlorides or anhydrides. These reactions are often carried out in the presence of a non-nucleophilic base to scavenge the acid byproduct. The resulting O-acyl derivatives can serve as prodrugs or as intermediates for further transformations. The conditions for O-acylation, particularly the acidity or basicity of the reaction medium, can significantly impact the outcome, with acidic conditions generally favoring O-acylation organic-chemistry.org.

A summary of representative O-alkylation and O-acylation reactions is presented in the table below.

| Reaction Type | Reagent Example | Product Type |

| O-Alkylation | Alkyl Halide (e.g., Methyl Iodide) | O-Alkyl-N'-hydroxy-2-thiomorpholinoacetimidamide |

| O-Acylation | Acyl Chloride (e.g., Acetyl Chloride) | O-Acyl-N'-hydroxy-2-thiomorpholinoacetimidamide |

The N'-hydroxy moiety of this compound is redox-active. It can undergo both oxidation and reduction reactions, leading to a variety of products with distinct chemical properties.

Oxidation: Oxidation of the N'-hydroxy group can lead to the formation of nitroso or nitro derivatives, or potentially release nitric oxide (NO) under certain conditions. The specific products formed depend on the oxidizing agent used and the reaction conditions. For example, chemical oxidation of N-hydroxyguanidine compounds has been shown to release nitric oxide or nitroxyl, depending on the oxidant uchicago.edu.

Reduction: The N'-hydroxy group can be reduced to the corresponding amidine functionality. This transformation is of significant interest as amidines are known to be important pharmacophores in medicinal chemistry. Various reducing agents and conditions have been developed for the reduction of amidoximes to amidines, including catalytic hydrogenation and transfer hydrogenation methods acs.orgnih.gov. A common approach involves the in-situ formation of an O-acyl derivative followed by catalytic hydrogenation acs.org.

| Redox Reaction | Reagent/Condition Example | Product Type |

| Oxidation | Lead Tetraacetate | Nitroso/Nitro derivative or NO release |

| Reduction | H2, Pd/C | 2-Thiomorpholinoacetimidamide |

Derivatization at the Thiomorpholine Ring

The thiomorpholine ring in this compound provides additional sites for chemical modification, namely the sulfur and nitrogen atoms.

Sulfur Atom: The sulfur atom in the thiomorpholine ring is a soft nucleophile and is susceptible to oxidation. Treatment with mild oxidizing agents, such as hydrogen peroxide, can selectively oxidize the sulfide (B99878) to a sulfoxide. The use of stronger oxidizing agents can lead to the corresponding sulfone researchgate.netorganic-chemistry.org. These oxidized derivatives can exhibit altered solubility, polarity, and biological activity compared to the parent compound.

Nitrogen Atom: The nitrogen atom of the thiomorpholine ring is a secondary amine and can undergo a variety of functionalization reactions, including N-alkylation, N-acylation, and N-arylation. N-alkylation can be achieved with alkyl halides, while N-acylation can be performed with acyl chlorides or anhydrides researchgate.net. These modifications can introduce a wide range of substituents, allowing for the exploration of structure-activity relationships.

| Atom | Reaction Type | Reagent Example | Product |

| Sulfur | Oxidation | Hydrogen Peroxide (mild) | N'-Hydroxy-2-(1-oxothiomorpholino)acetimidamide (Sulfoxide) |

| Sulfur | Oxidation | Peroxy acids (strong) | N'-Hydroxy-2-(1,1-dioxothiomorpholino)acetimidamide (Sulfone) |

| Nitrogen | N-Alkylation | Alkyl Halide | N-Alkyl-N'-hydroxy-2-thiomorpholinoacetimidamide derivative |

| Nitrogen | N-Acylation | Acyl Chloride | N-Acyl-N'-hydroxy-2-thiomorpholinoacetimidamide derivative |

While the thiomorpholine ring is generally stable, it can undergo ring-opening reactions under specific conditions. For instance, treatment with strong nucleophiles or under certain enzymatic conditions could potentially lead to cleavage of the C-S or C-N bonds. However, specific examples of ring-opening reactions for N-substituted thiomorpholines are not extensively documented in the general literature and would likely require harsh reaction conditions.

Rearrangement reactions of the thiomorpholine ring itself are not common. However, rearrangements involving substituents on the ring are conceivable. For example, a Newman-Kwart rearrangement could potentially occur if a thiocarbamate were formed at a hydroxyl-substituted thiomorpholine ring, though this is not directly applicable to the parent compound nih.gov.

Transformations at the Amidamide Functionality

The acetimidamide portion of this compound can undergo transformations characteristic of amides and amidines.

The amidamide functional group, also known as an amidoxime (B1450833), can be hydrolyzed under acidic or basic conditions. Acidic hydrolysis typically yields a carboxylic acid and hydroxylamine (B1172632), while basic hydrolysis can produce a carboxylate salt and hydroxylamine organic-chemistry.orgyoutube.combris.ac.uk.

Furthermore, the amidamide group can be considered a masked form of an amidine. As mentioned in section 6.1.2, reduction of the N'-hydroxy group leads to the formation of the corresponding amidine acs.orgnih.gov. This transformation is significant as it converts the neutral amidoxime into a more basic amidine group.

Other transformations of the amidamide functionality could involve reactions with electrophiles at the nitrogen atoms or nucleophilic attack at the carbon atom, although these are less common and would depend on the specific reaction conditions and the nature of the reagents.

| Transformation | Reagent/Condition | Product |

| Hydrolysis (Acidic) | Dilute HCl, Heat | 2-Thiomorpholinoacetic acid and Hydroxylamine |

| Hydrolysis (Basic) | NaOH, Heat | Sodium 2-thiomorpholinoacetate and Hydroxylamine |

| Reduction | H2, Pd/C | 2-Thiomorpholinoacetimidamide |

Hydrolysis and Amidation Reactions

The amidoxime functional group is susceptible to hydrolysis under both acidic and basic conditions, although specific kinetic data for this compound is not extensively documented in publicly available literature. Generally, hydrolysis of an amidoxime yields a carboxylic acid (or its corresponding carboxylate salt) and hydroxylamine. In this case, the reaction would lead to the cleavage of the C-N single and C=N double bonds of the imidamide moiety.

Amidation reactions involving N-hydroxy compounds are crucial in synthetic chemistry, particularly in peptide synthesis. nih.gov While direct amidation is challenging, this compound can be derivatized to facilitate the formation of new amide bonds. For instance, copper-mediated cross-coupling reactions have been developed for the N-amidation of organoboronic acids with O-acetyl hydroxamic acids, providing a non-basic and non-oxidizing reaction pathway. nih.gov This suggests that activation of the N-hydroxy group in this compound could enable its use as an aminating agent in sophisticated synthetic protocols.

| Reaction Type | Conditions (Hypothetical) | Key Reactants | Predicted Major Products | Reaction Principle |

|---|---|---|---|---|

| Hydrolysis | Aqueous Acid (e.g., HCl) or Base (e.g., NaOH), Heat | This compound, H₂O | 2-Thiomorpholinoacetic acid, Hydroxylamine, Ammonia | Cleavage of the amidoxime group into its constituent carboxylic acid and amine-related fragments. |

| Amidation (via activated intermediate) | 1. Activation (e.g., Acylation of N-OH); 2. Cu(I) catalyst | Activated this compound, Arylboronic Acid | N-Aryl-2-thiomorpholinoacetamide | Based on copper-catalyzed N-O bond cleavage for C-N bond formation, as seen with related hydroxamic acids. nih.gov |

Cyclization Reactions Leading to Novel Heterocycles

The structure of this compound, featuring a nucleophilic N-hydroxy group and an electrophilic imine carbon, is well-suited for intramolecular and intermolecular cyclization reactions to form a variety of heterocyclic systems. Such reactions are of significant interest for generating novel compounds with potential biological activities. nih.gov

Intramolecular cyclization of N-hydroxy amides and related structures is a known strategy for synthesizing heterocycles like benzoxazinones and benzoxazepinones. ias.ac.in For this compound, while intramolecular cyclization involving the thiomorpholine ring is sterically challenging, its amidoxime moiety can react with various bifunctional reagents to yield five- or six-membered heterocycles. For example, reaction with orthoesters or phosgene (B1210022) derivatives could lead to the formation of 1,2,4-oxadiazoles or 1,2,4-oxadiazol-5-ones, respectively. Base-mediated cyclization of related N-hydroxy-N-(2-oxoalkyl)amides is a documented route to 1-hydroxy-1,5-dihydro-2H-pyrrol-2-ones. researchgate.net This suggests that derivatization of the thiomorpholine nitrogen followed by a cyclization strategy could yield novel bicyclic systems.

| Heterocycle Class | Required Co-reactant | Plausible Reaction Conditions | Resulting Heterocyclic Core | Reference Reaction Principle |

|---|---|---|---|---|

| 1,2,4-Oxadiazoles | Carboxylic Acid Anhydrides or Orthoesters | Acid or Base catalysis, Heat | 3-(Thiomorpholinomethyl)-1,2,4-oxadiazole | Condensation of an amidoxime with a one-carbon electrophile. |

| 1,2,4-Oxadiazol-5-ones | Phosgene, Triphosgene, or Chloroformates | Base (e.g., Pyridine) | 3-(Thiomorpholinomethyl)-1,2,4-oxadiazol-5(4H)-one | Cyclocondensation with a carbonyl equivalent. |

| N-Hydroxyindoles | Substituted 2-Nitrostyrenes | Base-mediated cyclization (e.g., sodium tert-pentoxide) | (Hypothetical bicyclic structures) | Base-mediated cyclization of nitroaryl compounds can form N-hydroxyindoles. nih.gov |

Formation of Metal Complexes with this compound as a Ligand

The coordination chemistry of this compound is anticipated to be rich due to the presence of multiple donor atoms (the two nitrogen atoms and the oxygen of the amidoxime group, and the sulfur atom of the thiomorpholine ring). The amidoxime group itself is a well-established chelating agent, capable of binding to metal ions in a bidentate fashion through its nitrogen and oxygen atoms, forming a stable five-membered ring. ekb.eg

The compound can act as a versatile ligand, potentially exhibiting different coordination modes depending on the metal ion, the reaction stoichiometry, and the pH of the medium.

Bidentate (N,O) Chelation: The most common mode, involving the hydroxyl oxygen and the imine nitrogen of the amidoxime group.

Tridentate (N,O,S) Chelation: Involving the amidoxime group and the sulfur atom of the thiomorpholine ring, which could lead to the formation of larger, thermodynamically stable chelate rings.

Bridging Ligand: The molecule could potentially bridge two metal centers, with the amidoxime group coordinating to one metal and the thiomorpholine nitrogen or sulfur coordinating to another.

The resulting metal complexes can exhibit various coordination geometries, such as octahedral or square planar, depending on the coordination number and electronic configuration of the central metal ion. ekb.egnih.gov The formation of such complexes is often confirmed through techniques like IR spectroscopy (observing shifts in C=N and N-O stretching frequencies), UV-Vis spectroscopy, and magnetic susceptibility measurements.

| Metal Ion (Example) | Potential Donor Atoms | Plausible Coordination Mode | Expected Geometry | Supporting Principle |

|---|---|---|---|---|

| Cu(II) | N(imine), O(hydroxyl) | Bidentate | Square Planar / Distorted Octahedral | Amidoximes are known to form stable complexes with transition metals like copper. ekb.eg |

| Ni(II) | N(imine), O(hydroxyl) | Bidentate | Octahedral | Hydrazone-type ligands often form octahedral complexes with Ni(II). koreascience.kr |

| Fe(III) | N(imine), O(hydroxyl), S(thioether) | Tridentate | Octahedral | The presence of multiple donor sites allows for higher coordination modes with oxophilic metals like Fe(III). ekb.eg |

| Zn(II) | N(imine), O(hydroxyl) | Bidentate | Tetrahedral / Octahedral | Flexible coordination geometry typical for d¹⁰ metal ions. nih.gov |

Investigations into Preclinical Biological Activity Mechanisms of N Hydroxy 2 Thiomorpholinoacetimidamide Analogues

In Vitro Enzyme Inhibition and Receptor Binding Studies

In vitro assays are fundamental in elucidating the direct interactions of novel compounds with specific biological macromolecules. For analogues of N'-Hydroxy-2-thiomorpholinoacetimidamide, these studies focus on their potential to inhibit key enzymes or bind to specific receptors, thereby providing insights into their therapeutic potential.

The N'-hydroxyamidine group, a key feature of this compound, is known to be a significant pharmacophore in enzyme inhibition. This functional group can act as a metal-binding group, chelating with metal ions present in the active sites of metalloenzymes. For instance, derivatives containing N-hydroxy groups have shown inhibitory activity against matrix metalloproteinases (MMPs) nih.gov. The interaction often involves the coordination of the metal ion by the oxygen and nitrogen atoms of the hydroxyamidine moiety, leading to the inhibition of the enzyme's catalytic activity.

The combination of the N'-hydroxyamidine group and the thiomorpholine (B91149) ring in this compound analogues suggests a potential for a dual-mode of enzyme interaction. The hydroxyamidine could chelate a metal ion in the active site, while the thiomorpholine moiety could occupy adjacent hydrophobic pockets, leading to potent and selective enzyme inhibition.

Binding affinity, quantified by parameters such as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50), is a critical measure of a compound's potency. For analogues of this compound, binding affinities would be determined through various biophysical techniques, including radioligand binding assays, surface plasmon resonance (SPR), and isothermal titration calorimetry (ITC).

While direct binding data for this compound is not available, studies on related structures provide valuable insights. For example, novel hydroxyamidine derivatives have been identified as potent inhibitors of indoleamine-2,3-dioxygenase 1 (IDO1), an enzyme involved in cancer immune evasion, with IC50 values in the nanomolar range. nih.govacs.orgnih.gov Similarly, various thiomorpholine-containing compounds have demonstrated significant binding affinities for their respective targets. jchemrev.comresearchgate.netjchemrev.com

Beyond direct competitive inhibition at the active site, this compound analogues could potentially exert their effects through allosteric modulation. Allosteric modulators bind to a site on the enzyme or receptor that is distinct from the primary active site, inducing a conformational change that alters the protein's activity. The thiomorpholine scaffold, with its conformational flexibility, could be well-suited to interact with allosteric pockets. The identification and characterization of allosteric effects would require specialized assays designed to detect changes in substrate affinity or maximal enzyme velocity in the presence of the compound.

Cellular Assays for Biological Target Identification and Pathway Modulation

Cellular assays are crucial for understanding how a compound affects biological systems in a more complex, physiological context. These assays can help identify the cellular targets of this compound analogues and elucidate their impact on signaling pathways.

For a compound to exert its biological effect on an intracellular target, it must first cross the cell membrane. The physicochemical properties of this compound analogues, such as lipophilicity and molecular size, will influence their ability to be taken up by cells. The thiomorpholine ring can impact these properties. Thiol-mediated uptake is a potential mechanism for cellular entry, involving the exchange of thiol groups between the compound and disulfide bonds on the cell surface. chemistryviews.org

Once inside the cell, the compound's distribution to various organelles can be investigated using techniques like fluorescence microscopy, assuming a fluorescently tagged analogue is available, or subcellular fractionation followed by analytical quantification. The intracellular localization can provide clues about the compound's potential targets. For example, accumulation in the mitochondria might suggest an effect on cellular respiration, while localization to the nucleus could imply an interaction with transcription factors or other nuclear proteins.

The treatment of cells with this compound analogues can induce a variety of phenotypic changes, such as inhibition of cell proliferation, induction of apoptosis, or changes in cell morphology. High-content screening and analysis can be used to systematically assess these phenotypic changes across different cell lines and concentrations.

To understand the molecular mechanisms underlying these cellular responses, researchers can investigate the modulation of specific signaling pathways. For instance, given the known activities of thiomorpholine derivatives, one might investigate pathways related to inflammation (e.g., NF-κB signaling) or cell growth and survival (e.g., PI3K/Akt/mTOR pathway). jchemrev.comresearchgate.netjchemrev.com Techniques such as Western blotting, ELISA, and reporter gene assays can be used to measure changes in the phosphorylation status of key signaling proteins or the expression of target genes.

Nitric oxide (NO) signaling is another pathway of interest, as N-hydroxyguanidine compounds, which are structurally related to N'-hydroxyamidines, can interact with enzymes involved in NO synthesis. nih.gov The potential of this compound analogues to modulate NO levels or interact with components of the NO signaling cascade could be explored in relevant cellular models. mdpi.commdpi.com

Structure-Activity Relationships (SAR) in Preclinical Biological Contexts

Structure-activity relationship (SAR) studies are essential for optimizing the potency, selectivity, and pharmacokinetic properties of a lead compound. By systematically modifying the chemical structure of this compound analogues and evaluating their biological activity, researchers can identify key structural features that are critical for their function.

For the N'-hydroxyacetimidamide moiety, SAR studies on related hydroxyamidine inhibitors of IDO1 have shown that the nature of the substituent on the amidine carbon can significantly impact potency. acs.org The acidity of the N-hydroxy group is also a critical factor for its interaction with the heme iron in the enzyme's active site. nih.gov

Regarding the thiomorpholine ring, its substitution pattern can influence both the compound's biological activity and its physicochemical properties. Modifications at the nitrogen atom or on the carbon atoms of the ring can alter the compound's interaction with its biological target and affect its membrane permeability and metabolic stability. For example, in a series of morpholine analogues, which are structurally similar to thiomorpholines, the stereochemistry was found to be a crucial determinant of binding affinity for tachykinin receptors. nih.gov

A systematic SAR exploration of this compound analogues would involve synthesizing a library of compounds with variations in three main regions:

The N'-hydroxyacetimidamide group: Modifications could include altering the substituents on the acetimidamide carbon or replacing the N-hydroxy group with other potential metal-binding groups.

The thiomorpholine ring: Different substitution patterns on the ring could be explored to optimize interactions with the target protein.

The linker connecting the two moieties: The length and flexibility of the linker could be varied to achieve the optimal orientation of the pharmacophoric groups within the binding site.

The data generated from these SAR studies, combining in vitro and cellular assay results, would guide the rational design of more potent and selective analogues with improved drug-like properties.

Systematic Modification and Activity Profiling

There is no publicly available research detailing the systematic chemical modification of the this compound structure. Consequently, no data on the corresponding activity profiles of any synthesized analogues could be located. Structure-Activity Relationship (SAR) studies, which are fundamental to understanding how chemical structure relates to biological activity, appear not to have been published for this class of compounds.

Identification of Pharmacophore Features

Without a set of active analogue compounds and their associated biological data, the identification of essential pharmacophore features for this compound is not possible. Pharmacophore modeling relies on correlating the spatial arrangement of chemical features with the biological activity of a series of molecules. No such studies have been published for this specific compound series.

Exploratory Studies in Model Organisms for Mechanistic Insights (Non-Clinical)

The sections below correspond to in vivo investigations, for which no data was found.

In Vivo Proof-of-Concept Studies in Preclinical Models

No published studies were identified that describe the evaluation of this compound or its analogues in any preclinical animal models. Information regarding the efficacy, target engagement, or potential therapeutic effects of these compounds in a living organism is absent from the scientific literature.

Exploration of Biological Fate and Metabolism (Non-Clinical)

There is no available information on the absorption, distribution, metabolism, and excretion (ADME) properties of this compound. Studies detailing its metabolic pathways, potential metabolites, and general pharmacokinetic profile in non-clinical models have not been made public.

Advanced Analytical Methodologies for the Research of N Hydroxy 2 Thiomorpholinoacetimidamide

Chromatographic Techniques for Purity Assessment and Isolation

Chromatographic methods are fundamental to the qualitative and quantitative analysis of N'-Hydroxy-2-thiomorpholinoacetimidamide, enabling the separation of the compound from impurities and its subsequent quantification and isolation.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the purity assessment of this compound. Given the compound's polarity, attributed to the hydroxyamidine and thiomorpholine (B91149) functional groups, reversed-phase HPLC is the most commonly employed mode.

In a typical reversed-phase HPLC setup, a nonpolar stationary phase, such as octadecylsilane (C18), is used in conjunction with a polar mobile phase. The mobile phase often consists of a mixture of water and an organic modifier like acetonitrile or methanol, with additives such as formic acid or trifluoroacetic acid to improve peak shape and resolution by controlling the ionization of the analyte. Detection is frequently achieved using a UV detector, as the amidine functionality exhibits absorbance in the UV region. For enhanced sensitivity and structural confirmation, HPLC can be coupled with mass spectrometry (LC-MS).

The isolation of this compound for further studies can be accomplished using preparative HPLC, which utilizes larger columns and higher flow rates to handle larger sample loads.

Table 1: Illustrative HPLC Parameters for Purity Analysis of this compound

| Parameter | Condition |

|---|---|

| Column | C18 (4.6 x 150 mm, 5 µm) |

| Mobile Phase | A: 0.1% Formic Acid in Water B: 0.1% Formic Acid in Acetonitrile | | Gradient | 5% B to 95% B over 20 minutes | | Flow Rate | 1.0 mL/min | | Column Temperature | 30 °C | | Detection Wavelength | 230 nm | | Injection Volume | 10 µL | | Expected Retention Time | 8.5 minutes |

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique for the analysis of this compound, particularly for assessing volatile impurities. Due to the compound's low volatility and thermal lability, derivatization is often a necessary prerequisite for GC-MS analysis. Silylation, for instance, can be employed to increase the volatility and thermal stability of the molecule by converting the polar N-hydroxy and potential secondary amine protons into their corresponding trimethylsilyl ethers.

The derivatized compound is then introduced into the gas chromatograph, where it is separated from other volatile components based on its boiling point and interaction with the stationary phase of the GC column. The separated components then enter the mass spectrometer, which provides information about their mass-to-charge ratio, enabling their identification. The fragmentation pattern observed in the mass spectrum serves as a molecular fingerprint, aiding in structural elucidation.

Table 2: Hypothetical GC-MS Parameters for the Analysis of Derivatized this compound

| Parameter | Condition |

|---|---|

| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) |

| Carrier Gas | Helium |

| Inlet Temperature | 250 °C |

| Oven Program | Start at 100 °C, ramp to 280 °C at 10 °C/min |

| Ion Source Temperature | 230 °C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Range | 50-500 m/z |

| Derivatizing Agent | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) |

Electrophoretic Methods for Characterization of Biological Interactions

Electrophoretic techniques are invaluable for investigating the interactions of this compound with biological targets such as proteins and nucleic acids. Capillary electrophoresis (CE), in particular, offers high resolution, minimal sample consumption, and rapid analysis times.

In a CE experiment, a fused silica capillary is filled with a background electrolyte (BGE). A sample containing this compound and a potential biological partner is introduced into the capillary, and a high voltage is applied. The differential migration of the free compound, the free biological molecule, and the resulting complex under the influence of the electric field allows for the characterization of binding events. By varying the concentration of this compound while keeping the concentration of the biological molecule constant, binding affinities can be determined.

Table 3: Representative Capillary Electrophoresis Conditions for Studying Protein Binding

| Parameter | Condition |

|---|---|

| Capillary | Fused silica (50 µm i.d., 50 cm total length) |

| Background Electrolyte | 50 mM Phosphate buffer, pH 7.4 |

| Applied Voltage | 20 kV |

| Temperature | 25 °C |

| Detection | UV absorbance at 214 nm |

| Injection | Hydrodynamic (50 mbar for 5 s) |

Future Research Directions and Emerging Applications for N Hydroxy 2 Thiomorpholinoacetimidamide

Integration of Artificial Intelligence and Machine Learning in N'-Hydroxy-2-thiomorpholinoacetimidamide Research

Without dedicated research on this compound, any attempt to create content for these sections would be speculative and would not meet the required standard of scientific accuracy. Further research and publication on this specific compound are needed before a comprehensive article can be written.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N'-Hydroxy-2-thiomorpholinoacetimidamide, and how can researchers validate the product’s purity?

- Methodology : Utilize thioacylation reactions, such as coupling thiobenzimidazolone derivatives with hydroxylamine intermediates under inert conditions (e.g., nitrogen atmosphere). Post-synthesis, employ to confirm the presence of characteristic peaks (e.g., hydroxylamine protons at δ 9.2–9.8 ppm) and mass spectrometry (MS) for molecular ion validation. Purity can be assessed via HPLC with a C18 column and UV detection at 254 nm .

Q. What safety protocols are critical when handling this compound in the laboratory?

- Methodology : Follow hazard statements (H302, H312) by using PPE (gloves, lab coat, goggles) and working in a fume hood. Avoid skin contact and inhalation by adhering to precautionary measures (P261, P264). Store the compound in a cool, dry environment away from oxidizers, and dispose of waste via approved chemical disposal protocols .

Q. Which analytical techniques are essential for characterizing structural isomers or impurities in this compound?

- Methodology : Combine to differentiate thiomorpholine ring conformations and IR spectroscopy to identify functional groups (e.g., N–O stretch at ~930 cm). High-resolution mass spectrometry (HRMS) can resolve isotopic patterns and confirm molecular formulae .

Advanced Research Questions

Q. How can researchers optimize reaction yields for this compound derivatives under varying solvent systems?

- Methodology : Perform a Design of Experiments (DoE) approach, testing polar aprotic solvents (e.g., DMF, DMSO) vs. non-polar solvents (toluene). Monitor reaction progress via TLC and quantify yields using integration against an internal standard (e.g., 1,3,5-trimethoxybenzene). Statistical analysis (ANOVA) can identify solvent effects on regioselectivity .

Q. What mechanistic insights explain the compound’s stability under acidic vs. basic conditions?

- Methodology : Conduct pH-dependent stability studies (pH 2–12) at 25°C and 40°C. Use UV-Vis spectroscopy to track degradation (λ = 280 nm) and LC-MS to identify breakdown products (e.g., morpholine ring opening). Density Functional Theory (DFT) calculations can model protonation states and predict reactive intermediates .

Q. How should contradictory spectral data (e.g., unexpected splitting) be resolved during structural elucidation?

- Methodology : Verify sample purity via HPLC and repeat NMR under deuterated solvents (e.g., DMSO-d). If splitting persists, consider dynamic effects (e.g., restricted rotation of the thiomorpholine ring) or hydrogen bonding. 2D NMR techniques (COSY, NOESY) can clarify coupling patterns .

Q. What strategies mitigate batch-to-batch variability in large-scale synthesis?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.